molecular formula C21H23N3OS B2595603 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1795361-01-1

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2595603
CAS No.: 1795361-01-1
M. Wt: 365.5
InChI Key: IHSLURSBINGCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a unique combination of a cyclopentylsulfanyl group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical and biological properties.

    Cyclopentylsulfanyl derivatives: Compounds with the cyclopentylsulfanyl group may have comparable reactivity and applications.

Uniqueness

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the imidazo[1,2-a]pyridine and cyclopentylsulfanyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-7-6-12-24-13-19(23-21(15)24)17-10-4-5-11-18(17)22-20(25)14-26-16-8-2-3-9-16/h4-7,10-13,16H,2-3,8-9,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLURSBINGCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.